
6-Amino-2-iodopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-iodopyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H5IN2O . This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-iodopyridin-3-ol can be achieved through various synthetic routes. One common method involves the iodination of 2-amino-3-hydroxypyridine. The reaction typically uses iodine and a suitable oxidizing agent such as silver sulfate in ethanol to introduce the iodine atom at the 2nd position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives has been explored as a promising method for the preparation of various hydroxylated pyridines .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-2-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as potassium t-butoxide or cesium t-butoxide.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like potassium t-butoxide, cesium t-butoxide, and triethylamine are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the substituent introduced.
Oxidation Reactions: Products include pyridones or other oxidized derivatives.
Reduction Reactions: Products include reduced pyridine derivatives.
Applications De Recherche Scientifique
6-Amino-2-iodopyridin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, industrial solvents, and herbicides.
Mécanisme D'action
The mechanism of action of 6-Amino-2-iodopyridin-3-ol involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 4-Amino-2-iodopyridin-3-ol
- 5-Iodopyridin-3-ol
- 2-Chloro-6-iodopyridin-3-ol
Comparison: 6-Amino-2-iodopyridin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of the amino group at the 6th position and the iodine atom at the 2nd position makes it more reactive in substitution reactions compared to its analogs .
Propriétés
Formule moléculaire |
C5H5IN2O |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
6-amino-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) |
Clé InChI |
JNQBDUJHXQCTIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1O)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


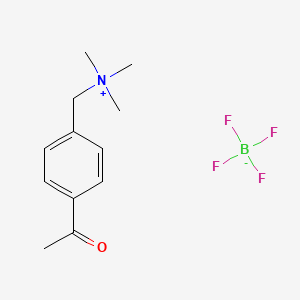



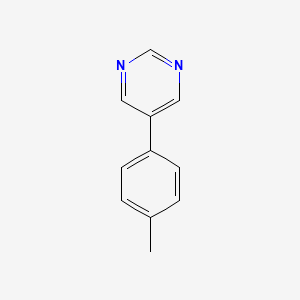
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
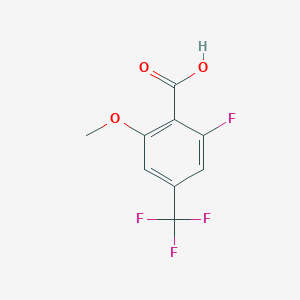
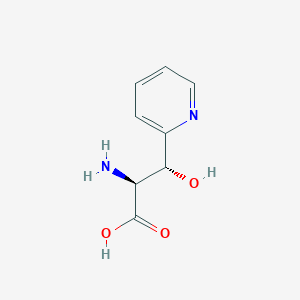
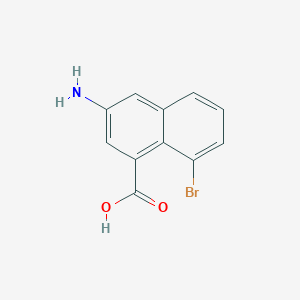
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
